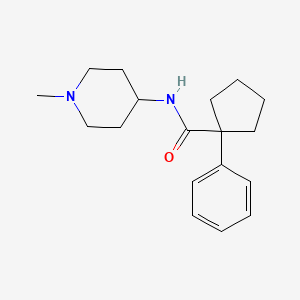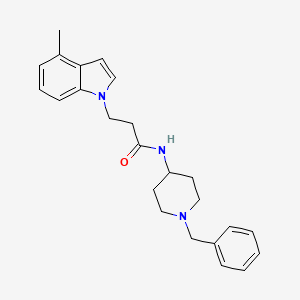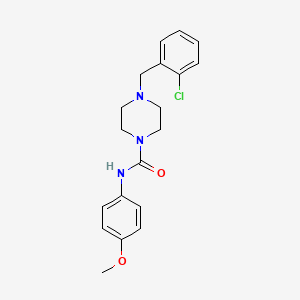![molecular formula C18H18ClNO3 B5380088 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5380088.png)
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol, also known as CPMEP, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. CPMEP belongs to the class of compounds known as phenols and has been found to have various biochemical and physiological effects on the body.
Mécanisme D'action
The mechanism of action of 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol is not fully understood. However, it is believed to exert its effects by modulating the activity of certain receptors in the brain, such as the GABA-A receptor and the NMDA receptor. 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has also been found to have anticonvulsant properties by modulating the activity of certain ion channels in the brain. Additionally, 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been found to have analgesic properties by modulating the activity of certain receptors involved in pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, there are also limitations to using 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has not been extensively studied in humans, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for research on 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy and safety of 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol in humans. Additionally, more research is needed to fully understand the mechanism of action of 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol and its potential for modulating the activity of ion channels and receptors in the brain. Finally, studies on the pharmacokinetics and pharmacodynamics of 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol are needed to determine the optimal dosage and administration route for potential clinical applications.
Méthodes De Synthèse
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-bromoethyl morpholine, followed by the reaction of the resulting product with 2-oxoethyl phenol. The final product is obtained through a purification process that involves recrystallization.
Applications De Recherche Scientifique
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anticonvulsant, and analgesic properties. 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has also been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-(4-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-15-5-3-14(4-6-15)17-12-20(9-10-23-17)18(22)11-13-1-7-16(21)8-2-13/h1-8,17,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNNDCQSUQIXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(5-bromo-2-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5380026.png)
![1-(4-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-3-methylphenyl)-1H-pyrazole](/img/structure/B5380036.png)
![N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine](/img/structure/B5380037.png)
![1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5380045.png)
![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5380054.png)


![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5380075.png)
![2-(diethylamino)ethyl 4-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B5380081.png)
![2-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5380083.png)

![N,1,6-trimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380105.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5380119.png)